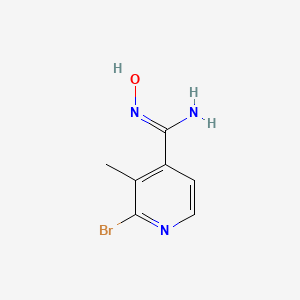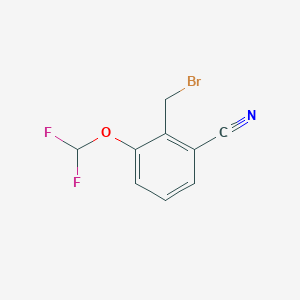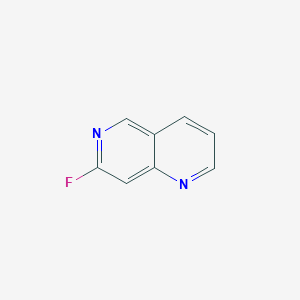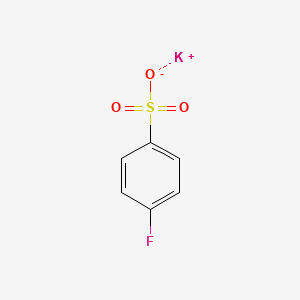
3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide is a compound that belongs to the class of thietane derivatives. Thietanes are four-membered sulfur-containing heterocycles that have gained significant attention due to their unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of the aminopyrimidine moiety in this compound further enhances its chemical versatility and potential biological activity.
Méthodes De Préparation
The synthesis of 3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions typically involve the use of solvents such as tetrahydrofuran (THF) and the application of heat to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction.
Applications De Recherche Scientifique
3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex thietane derivatives and other sulfur-containing heterocycles.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and inhibition.
Medicine: Thietane derivatives, including this compound, have shown potential as antidepressant agents.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of 3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopyrimidine moiety can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The thietane ring may also contribute to the compound’s overall binding affinity and specificity .
Comparaison Avec Des Composés Similaires
3-((5-Aminopyrimidin-2-yl)amino)thietane 1,1-dioxide can be compared with other thietane derivatives, such as:
3-Aryloxythietane-1,1-dioxides: These compounds have similar structures but with different substituents on the thietane ring, leading to variations in their chemical and biological properties.
3-Phenylsulfanylthietane-1,1-dioxides: . The uniqueness of this compound lies in its combination of the aminopyrimidine and thietane moieties, which provides a distinct set of chemical and biological properties.
This article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H10N4O2S |
|---|---|
Poids moléculaire |
214.25 g/mol |
Nom IUPAC |
2-N-(1,1-dioxothietan-3-yl)pyrimidine-2,5-diamine |
InChI |
InChI=1S/C7H10N4O2S/c8-5-1-9-7(10-2-5)11-6-3-14(12,13)4-6/h1-2,6H,3-4,8H2,(H,9,10,11) |
Clé InChI |
BQXIMVPLFXFLPG-UHFFFAOYSA-N |
SMILES canonique |
C1C(CS1(=O)=O)NC2=NC=C(C=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Benzo[h]quinoline-2,4(1H,3H)-dione](/img/structure/B12957969.png)

![Hexanamide, N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)heptadecyl]-, rel-](/img/structure/B12957974.png)







